molecular formula C20H23F2N5O3S B2744761 Ethyl 4-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 886913-63-9

Ethyl 4-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No. B2744761
M. Wt: 451.49
InChI Key: ILOIAIZQVPXKOE-UHFFFAOYSA-N
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Description

Ethyl 4-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H23F2N5O3S and its molecular weight is 451.49. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of compounds related to Ethyl 4-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate often involves complex reactions, including the formation of 1,2,4-triazole derivatives, indicating a broad interest in exploiting the unique chemical properties of these structures for developing novel therapeutic agents. These synthetic routes offer insights into the versatility of triazoles as a core structure for chemical modification and the development of new drugs with potential antimicrobial, antifungal, and neuroleptic activities (Balsells et al., 2005; Ivanov et al., 2020).

Biological Activities and Potential Therapeutic Applications

The antimicrobial and antifungal properties of 1,2,4-triazole derivatives underscore their potential as foundational compounds for developing new antimicrobial therapies. Specific studies have shown that some of these compounds exhibit significant antimicrobial activity, suggesting their usefulness in addressing drug-resistant infections (Bektaş et al., 2007; Patil et al., 2021). Furthermore, the exploration of these compounds in neuroleptic activity research points to their potential in treating neurological disorders, offering a promising avenue for the development of new neuroleptic drugs with reduced side effects (Cascio et al., 1989).

Antitubercular Activity and Mycobacterium Tuberculosis Inhibition

Research into benzofuran and benzo[d]isothiazole derivatives, which share structural similarities with the compound , has revealed potent inhibitory effects against Mycobacterium tuberculosis, highlighting the potential of these compounds in developing new antitubercular therapies. This research not only underscores the antimicrobial potential of these compounds but also emphasizes their role in addressing tuberculosis, a significant global health challenge (Reddy et al., 2014).

properties

IUPAC Name

ethyl 4-[(3,4-difluorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N5O3S/c1-3-15-23-19-27(24-15)18(28)17(31-19)16(12-5-6-13(21)14(22)11-12)25-7-9-26(10-8-25)20(29)30-4-2/h5-6,11,16,28H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOIAIZQVPXKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

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